3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate
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Overview
Description
3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate is a synthetic organic compound that belongs to the class of benzoazepines. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a benzoazepine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoazepine core. This can be achieved through a cyclization reaction using a suitable catalyst under controlled temperature and pressure conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative under basic conditions.
Formation of the Hemimalonate: The final step involves the formation of the hemimalonate moiety, which can be achieved through esterification or amidation reactions using appropriate reagents and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluorine group is replaced by other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoazepines with various functional groups.
Scientific Research Applications
3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic
Properties
Molecular Formula |
C23H26F2N4O6 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-amino-9-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one;propanedioic acid |
InChI |
InChI=1S/2C10H11FN2O.C3H4O4/c2*11-7-3-1-2-6-4-5-8(12)10(14)13-9(6)7;4-2(5)1-3(6)7/h2*1-3,8H,4-5,12H2,(H,13,14);1H2,(H,4,5)(H,6,7) |
InChI Key |
CDTBEIYZKMLPOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)NC(=O)C1N.C1CC2=C(C(=CC=C2)F)NC(=O)C1N.C(C(=O)O)C(=O)O |
Origin of Product |
United States |
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